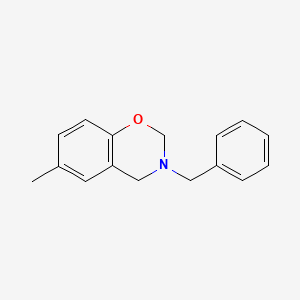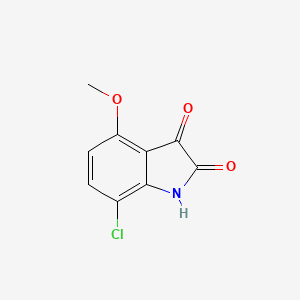
P-Nitrophenyl phosphate trisbuffer salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Nitrophenyl phosphate trisbuffer salt is a chemical compound widely used in biochemical research and diagnostic applications. It is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. The compound is often used in enzyme-linked immunosorbent assays (ELISA) and other enzyme assays due to its ability to produce a yellow color upon reaction, which can be measured spectrophotometrically .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
P-Nitrophenyl phosphate trisbuffer salt is typically synthesized by reacting p-nitrophenol with phosphoric acid in the presence of a suitable base. The reaction conditions often involve maintaining a specific pH and temperature to ensure optimal yield and purity. The compound is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high efficiency and consistency. The final product is often formulated into tablets or solutions for ease of use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
P-Nitrophenyl phosphate trisbuffer salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the cleavage of the phosphate group, producing p-nitrophenol and inorganic phosphate .
Common Reagents and Conditions
The hydrolysis of this compound is commonly carried out in buffered solutions at specific pH levels. Alkaline phosphatase is the most frequently used enzyme for this reaction, and the conditions typically include a pH range of 9-10 and a temperature of 37°C .
Major Products
The major products of the hydrolysis reaction are p-nitrophenol, which is yellow and can be measured at 405 nm, and inorganic phosphate .
Aplicaciones Científicas De Investigación
P-Nitrophenyl phosphate trisbuffer salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of p-nitrophenyl phosphate trisbuffer salt involves its hydrolysis by phosphatases. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of p-nitrophenol and inorganic phosphate. The yellow color of p-nitrophenol allows for easy quantification of enzyme activity using spectrophotometric methods .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl phosphate disodium salt hexahydrate: Another substrate for alkaline phosphatase with similar applications in enzyme assays.
Alkaline Phosphatase Yellow (pNPP) Liquid Substrate System: A liquid formulation of p-nitrophenyl phosphate used in ELISA.
Uniqueness
P-Nitrophenyl phosphate trisbuffer salt is unique due to its formulation with tris buffer, which provides optimal conditions for enzyme activity and stability. This makes it particularly suitable for high-sensitivity assays and applications requiring precise control of reaction conditions .
Propiedades
Número CAS |
52435-04-8 |
|---|---|
Fórmula molecular |
C10H17N2O9P |
Peso molecular |
340.22 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P.C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);6-8H,1-3,5H2 |
Clave InChI |
YHAXIYFGQRSQOO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |
| 52435-04-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




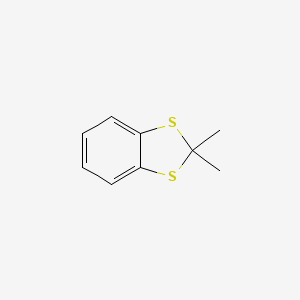

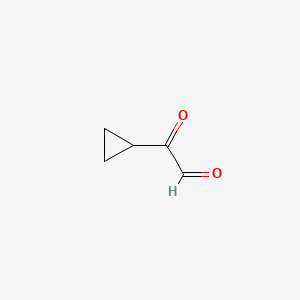
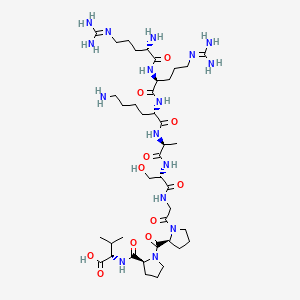
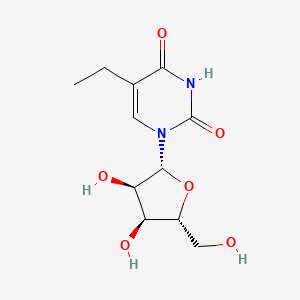



![4-(4-Methoxyphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B1619351.png)
